molecular formula C15H14O4 B5781608 4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid

4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid

Cat. No.: B5781608
M. Wt: 258.27 g/mol
InChI Key: AJOFOZOEOPKGBT-UHFFFAOYSA-N
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Description

4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of benzoic acid, featuring a phenoxy group substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(hydroxymethyl)phenol and 4-bromomethylbenzoic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 3-(hydroxymethyl)phenol is reacted with 4-bromomethylbenzoic acid in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in a dicarboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

    Substitution: The phenoxy group can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of 4-{[3-(carboxy)phenoxy]methyl}benzoic acid.

    Reduction: Formation of 4-{[3-(hydroxymethyl)phenoxy]methyl}benzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or flame retardancy.

Mechanism of Action

The mechanism of action of 4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

  • 4-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid
  • 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid
  • 4-{[3-(hydroxymethyl)phenoxy]methyl}phenol

Comparison:

  • Structural Differences: The position of the hydroxymethyl group on the phenoxy ring can influence the compound’s reactivity and properties.
  • Unique Features: 4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid is unique due to its specific substitution pattern, which can affect its interaction with biological targets and its suitability for various applications.

Properties

IUPAC Name

4-[[3-(hydroxymethyl)phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-8,16H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOFOZOEOPKGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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